molecular formula C14H13N3 B1331346 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 87119-67-3

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B1331346
CAS RN: 87119-67-3
M. Wt: 223.27 g/mol
InChI Key: AZWWKRAUFGDLEV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with methyl groups at the 5 and 7 positions and a phenyl group at the 2 position.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through different methods. One approach involves the condensation of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, leading to the formation of various substituted pyrazolo[1,5-c]pyrimidines . Another method includes the reaction of 5(3)-amino-3(5)-arylpyrazoles with 4-hydroxy-6-methylpyran-2-one, which results in the formation of 5,7-dimethyl-2-arylpyrazolo[1,5-a]pyrimidines through competitive reactions and different cyclization pathways .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be complex, with the possibility of various substitutions leading to different biological activities. For instance, the crystal structure of a chlorinated and aminized derivative of pyrazolo[1,5-a]pyrimidine has been determined, providing insights into the molecular conformation and potential interactions of these compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution, which has been studied to determine the more reactive positions on the ring system . Additionally, the reactivity of these compounds can be exploited to synthesize novel tricyclic derivatives, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which have shown potential as benzodiazepine receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. Substitutions at different positions can significantly affect their biological activities. For example, certain modifications on the parent compound 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one have been shown to enhance anti-inflammatory properties and reduce ulcerogenic activity . Moreover, the introduction of specific substituents can lead to compounds with potent inhibitory activity against c-Src kinase, which is relevant for the treatment of acute ischemic stroke .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of pyrazolo[1,5-c]-pyrimidines and pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These syntheses involve reactions with electrophilic reagents and have been used to explore electrophilic substitution reactions and to yield various derivatives (Atta, 2011), (Zheng & Atta, 2011).
  • The compound has been involved in the development of new synthetic methodologies, such as the creation of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging with positron emission tomography (PET) (Dollé et al., 2008).
  • 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has been used in catalyst- and base-controlled site-selective direct C–H arylation, demonstrating its versatility in the formation of aromatic compounds (Bassoude et al., 2012).

Biological Applications and Studies

  • The compound has shown potential in the development of new pharmacologically active compounds. For example, certain derivatives of 2-phenylpyrazolo[1,5-a]pyrimidine have exhibited anti-inflammatory properties without ulcerogenic activity, indicating their potential as safer alternatives to existing anti-inflammatory drugs (Auzzi et al., 1983).
  • It has also been explored in the synthesis of inhibitors of cGMP specific phosphodiesterase, showing potential in the treatment of hypertension (Dumaitre & Dodic, 1996).
  • Recent studies have utilized 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine in the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, which have been evaluated for their anti-inflammatory and anti-cancer activities (Kaping et al., 2020).

Applications in Materials and Molecular Design

  • The compound has been used in the design of cyclometalated heteroleptic platinum(II) complexes, which have been evaluated for antibacterial, cytotoxicity, and DNA nuclease activities, demonstrating its utility in materials science and molecular design (Lunagariya et al., 2018).

Safety And Hazards

The safety information available indicates that 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-8-11(2)17-14(15-10)9-13(16-17)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWWKRAUFGDLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353200
Record name 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

CAS RN

87119-67-3
Record name 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
I Bassoude, S Berteina‐Raboin… - European Journal of …, 2012 - Wiley Online Library
The palladium‐catalyzed direct C–H arylation of various heterocyclic is now recognized to be the most effective methodology for making aromatic compounds. In this paper, we present …
I Bassoude, S Berteina-Raboin, JM Leger, C Jarry… - Tetrahedron, 2011 - Elsevier
Condensation of 5(3)-amino-3(5)-arylpyrazoles with 4-hydroxy-6-methylpyran-2-one leads to 5,7-dimethyl-2-arylpyrazolo[1,5-a]pyrimidines, 5-alkoxycarbonylmethyl-7-methyl-2-…
Number of citations: 26 www.sciencedirect.com
GG Danagulyan, GA Panosyan… - Chemistry of Heterocyclic …, 2002 - Springer
With the object of studying the factors influencing the course of enamine rearrangements, we have carried out the N-alkylation of alkyl- and aryl-substituted pyrazolo[1,5-a]pyrimidines. …
Number of citations: 6 link.springer.com
DR Compton, S Sheng, KE Carlson… - Journal of medicinal …, 2004 - ACS Publications
In our search for novel subtype-selective estrogen receptor (ER) ligands, we have examined various heterocyclic units as core structural elements. Here, we have investigated the fused, …
Number of citations: 208 pubs.acs.org
S Selleri, P Gratteri, C Costagli, C Bonaccini… - Bioorganic & medicinal …, 2005 - Elsevier
The present paper reports the synthesis and binding studies of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. …
Number of citations: 78 www.sciencedirect.com
SL Aranzazu, A Tigreros, A Arias-Gómez… - The Journal of …, 2022 - ACS Publications
An operably simple microwave-assisted BF 3 -mediated acetylation reaction of pyrazolo[1,5-a]pyrimidines and a plausible mechanism based on density functional theory (DFT) …
Number of citations: 13 pubs.acs.org
A Tigreros, SL Aranzazu, MC Ríos… - European Journal of …, 2023 - Wiley Online Library
A novel family of pyrazolo[1,5‐a]pyrimidine‐dioxaborinine (PP‐DB) hybrid dyes was synthesized by the direct construction of the dioxaborinine (DB) fragment on the pyrazolo[1,5‐a]…
S Paul, S Das, T Choudhuri, P Sikdar… - The Journal of Organic …, 2023 - ACS Publications
A visible-light-induced cross-dehydrogenative methodology has been developed for the regioselective sulfenylation of pyrazolo[1,5-a]pyrimidine derivatives. Rose bengal, blue LEDs, KI…
Number of citations: 2 pubs.acs.org
I Bassoude, Z Tber, EM Essassi, G Guillaumet… - RSC …, 2016 - pubs.rsc.org
An efficient synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines using a one-pot, two-step process via Pd-catalyzed direct CH-arylation followed by a saponification–decarboxylation …
Number of citations: 16 pubs.rsc.org
T Sang, F Jia, J He, Y Liu, J Liu, P Liu - Journal of Molecular Structure, 2023 - Elsevier
Highly selective C3-sulfenylation and C3-selenylation of 3-iodo-5-aryl pyrazolo[1,5-a]pyrimidin-7-amine in water was established to provide a green and effective method for the …
Number of citations: 2 www.sciencedirect.com

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